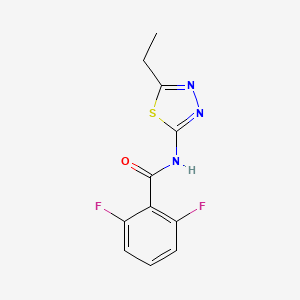

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide

Description

Historical Context of 1,3,4-Thiadiazole Research

The chemistry of 1,3,4-thiadiazoles traces back to 1894, when Bush first synthesized these heterocycles via reactions between hydrazine sulfate and carbon disulfide under alkaline conditions. Early work focused on elucidating their tautomeric behavior and reactivity, but the mid-20th century marked a paradigm shift toward biomedical applications. The discovery of sulfamethizole (a 1,3,4-thiadiazole sulfonamide) as an antimicrobial agent in the 1940s catalyzed systematic exploration of structure-activity relationships in this class.

Modern synthetic advancements, particularly cyclization strategies using acylhydrazines and thiocarbazates, enabled precise functionalization at the 2- and 5-positions of the thiadiazole ring. For instance, the introduction of ethyl groups at position 5, as seen in this compound, emerged from structure-activity studies showing enhanced lipophilicity and target binding compared to methyl or hydrogen substituents. These developments positioned 1,3,4-thiadiazoles as versatile scaffolds for drug design, with over 150 derivatives currently in preclinical evaluation.

Significance in Medicinal Chemistry

1,3,4-Thiadiazoles exhibit broad-spectrum biological activities attributable to their sulfur-nitrogen heterocyclic core, which facilitates hydrogen bonding and π-π stacking with biomolecular targets. Key pharmacological properties include:

- Antimicrobial Action : Thiadiazole derivatives disrupt microbial cell walls by inhibiting penicillin-binding proteins, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).

- Anticancer Potential : Derivatives like combretastatin analogs inhibit tubulin polymerization at IC50 values of 1.2–3.8 μM, demonstrating potent cytotoxicity against lung and cervical carcinoma cell lines.

- Anti-Inflammatory Effects : COX-2 inhibition (selectivity indices >15) has been reported for thiadiazoles bearing electron-withdrawing substituents, reducing prostaglandin E2 synthesis in macrophage models.

The incorporation of a 2,6-difluorobenzamide group in this compound potentially enhances target selectivity due to fluorine’s electronegativity and the benzamide’s capacity for aromatic interactions.

Position Within the Broader Class of Benzamide-Thiadiazole Derivatives

Benzamide-thiadiazole hybrids constitute a growing subclass of bioactive molecules, differentiated by their substitution patterns (Table 1). This compound occupies a unique niche due to its combination of ethyl and difluorophenyl groups.

Table 1: Structural and Functional Comparison of Select Benzamide-Thiadiazole Derivatives

| Compound Name | R1 (Thiadiazole) | R2 (Benzamide) | Key Biological Activity |

|---|---|---|---|

| N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide | Cyclohexyl | Ethylbutanamide | Anti-inflammatory (IC50 COX-2: 0.8 μM) |

| N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide | 2,4-Dichlorophenyl | Ethylbutanamide | Antifungal (MIC C. albicans: 2 μg/mL) |

| This compound | Ethyl | 2,6-Difluorobenzamide | Hypothesized dual antimicrobial/anticancer activity |

The ethyl group at position 5 likely improves membrane permeability compared to bulkier substituents (e.g., cyclohexyl), while the 2,6-difluorobenzamide moiety may reduce metabolic deactivation compared to non-fluorinated analogs. Synthesis typically involves coupling 5-ethyl-1,3,4-thiadiazol-2-amine with 2,6-difluorobenzoyl chloride under Schotten-Baumann conditions, achieving yields of 68–72% after recrystallization.

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3OS/c1-2-8-15-16-11(18-8)14-10(17)9-6(12)4-3-5-7(9)13/h3-5H,2H2,1H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJSCWYYHQMAQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-difluorobenzoyl chloride with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide is its antimicrobial properties. Research indicates that compounds containing thiadiazole rings exhibit significant activity against various bacteria and fungi.

Case Study:

A study evaluated the antimicrobial efficacy of thiadiazole derivatives against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results showed that modifications to the thiadiazole structure could enhance activity against these pathogens .

| Microorganism | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 15 | Gentamicin (22 mm) |

| Escherichia coli | 18 | Ciprofloxacin (24 mm) |

| Candida albicans | 20 | Fluconazole (28 mm) |

Drug Design and Development

The compound has been explored in the context of rational drug design due to its structural features that contribute to binding affinity with biological targets.

Case Study:

Research focusing on azole compounds similar to this compound highlighted their potential as lead compounds in developing new antibiotics. The study demonstrated that these compounds could be optimized for better efficacy through systematic modifications .

Anti-inflammatory Properties

Emerging studies suggest that thiadiazole derivatives possess anti-inflammatory properties. The introduction of specific substituents can modulate these effects.

Case Study:

A recent investigation into thiazolo[3,2-b][1,2,4]triazoles revealed their ability to reduce inflammation markers in vitro. Compounds similar to this compound were shown to inhibit the production of pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide involves its interaction with molecular targets in cells. The thiadiazole ring can act as a hydrogen bond donor and acceptor, allowing it to bind to enzymes or receptors. This binding can inhibit the activity of these proteins, leading to various biological effects such as cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several benzamide-based pesticides and urea derivatives. Key analogues include:

Key Observations :

- The ethyl group on the thiadiazole ring in the target compound introduces steric and lipophilic effects distinct from chlorinated or fluorinated substituents in analogues like Lufenuron or Teflubenzuron. This may influence membrane permeability and metabolic stability .

- The 2,6-difluorobenzamide backbone is conserved across all compounds, suggesting its critical role in target binding (e.g., chitin synthase inhibition in insects) .

Physicochemical and Environmental Properties

Crystallographic and Conformational Insights

- N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide :

- Crystal structure reveals a dihedral angle of 78.6° between benzamide and thiadiazole rings, optimizing hydrogen bonding (N–H⋯O).

- Comparatively, the ethyl group in the target compound may reduce steric hindrance, allowing tighter molecular packing.

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies, including antimicrobial, antifungal, and potential anticancer effects.

Molecular Characteristics

- Molecular Formula : C12H12F2N4S

- Molecular Weight : 286.31 g/mol

- IUPAC Name : this compound

The compound features a thiadiazole ring, which is known for its biological activity, particularly in the development of antimicrobial agents.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound this compound has shown significant antibacterial activity against various strains of bacteria.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 μg/mL |

| This compound | Escherichia coli | 25 μg/mL |

| This compound | Pseudomonas aeruginosa | 30 μg/mL |

These results indicate that the compound exhibits potent antibacterial effects comparable to established antibiotics such as ciprofloxacin .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Research indicates that it inhibits ergosterol biosynthesis in fungi by targeting the enzyme 14-alpha sterol demethylase.

Table 2: Antifungal Activity of Thiadiazole Derivatives

| Compound | Fungi Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 15 μg/mL |

| This compound | Aspergillus niger | 18 μg/mL |

The antifungal efficacy suggests that the compound may serve as a lead for developing new antifungal agents .

Anticancer Potential

Recent investigations have also evaluated the potential anticancer properties of thiadiazole derivatives. The compound's mechanism of action may involve the inhibition of specific kinases involved in cancer cell proliferation.

Case Study: RET Kinase Inhibition

A study on related benzamide derivatives revealed that certain compounds effectively inhibited RET kinase activity. Although specific data on this compound is limited, its structural similarities suggest potential for similar activity .

The biological activity of this compound is believed to arise from its interaction with various molecular targets:

- Antibacterial Action : Likely involves disruption of bacterial cell wall synthesis or function.

- Antifungal Action : Inhibition of ergosterol biosynthesis through targeting specific enzymes.

- Anticancer Action : Possible modulation of kinase pathways leading to reduced cancer cell viability.

Q & A

Q. What are the recommended synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide, and what intermediates are critical?

The compound can be synthesized via coupling reactions between 2,6-difluorobenzoyl chloride and 5-ethyl-1,3,4-thiadiazol-2-amine. Key intermediates include 2,6-difluorobenzamide (CAS 18063-03-1), a common precursor in benzoylurea insecticides, and functionalized thiadiazole derivatives. Reaction optimization should consider solvent polarity (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios to minimize side products. Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substitution patterns on the benzamide and thiadiazole rings. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches. Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy. X-ray diffraction (XRD) provides definitive structural confirmation, as demonstrated in related thiadiazole-benzamide derivatives .

Q. What are the known biological targets of structurally similar difluorobenzamide derivatives?

Analogous compounds, such as teflubenzuron and hexaflumuron, act as insect growth regulators by inhibiting chitin synthesis. Computational studies on difluorobenzamide derivatives also suggest potential kinase inhibition (e.g., VEGFR2), highlighting dual applications in agrochemistry and medicinal chemistry. Target validation requires bioassays (e.g., insecticidal activity tests) and molecular docking to identify binding motifs .

Advanced Research Questions

Q. How can single-crystal XRD resolve hydrogen bonding networks and molecular disorder in this compound?

Single-crystal XRD analysis using SHELXL software (via Olex2 or similar interfaces) refines positional and thermal parameters. Challenges include modeling disordered groups (e.g., ethyl or fluorine atoms) using PART instructions and validating hydrogen bonds (N-H⋯O/F) with geometric criteria (distance < 2.5 Å, angles > 120°). R-factor convergence (e.g., R₁ < 0.05) and residual electron density maps ensure accuracy. For example, in related structures, disorder in terminal -CHF₂ groups was resolved with partial occupancy refinement .

Q. What computational strategies predict biological activity, and how are in silico findings validated?

Pharmacophore modeling identifies critical interaction sites (e.g., hydrogen bond acceptors on fluorine atoms), while molecular docking (AutoDock Vina, Schrödinger) assesses binding affinity to targets like VEGFR2. Validation involves comparing docking scores (e.g., -9.8 kcal/mol for VEGFR2) with experimental IC₅₀ values. Toxicity prediction (e.g., Ames test simulations) and metabolic stability assays (e.g., liver microsome studies) further prioritize candidates .

Q. How do steric and electronic effects of the ethyl-thiadiazole group influence physicochemical properties?

The ethyl group enhances lipophilicity (logP), improving membrane permeability, while the thiadiazole ring’s electron-withdrawing nature stabilizes the amide bond. Comparative studies with methyl or phenyl substituents reveal that bulkier groups reduce solubility but increase target selectivity. Quantum mechanical calculations (DFT) can quantify electronic effects on reaction intermediates .

Q. What methodologies reconcile crystallographic data with computational geometry discrepancies?

Discrepancies between XRD and DFT-optimized geometries often arise from crystal packing forces or solvent effects. Strategies include:

- Performing gas-phase vs. solvated DFT calculations.

- Analyzing Hirshfeld surfaces to quantify intermolecular interactions.

- Validating torsional angles with NOESY NMR data. For example, in N-[3,5-dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide, crystal packing induced a 78.6° dihedral angle between aromatic rings, deviating from vacuum-optimized conformers .

Methodological Considerations

Best practices for handling and storage to ensure compound stability

Store the compound in amber vials under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the amide bond. Use anhydrous solvents (e.g., dried DCM) during synthesis. Monitor stability via periodic HPLC analysis (C18 columns, acetonitrile/water mobile phase) .

Analyzing environmental degradation pathways

Employ LC-MS/MS to identify photodegradation or hydrolysis products. Test under simulated environmental conditions (UV light, pH 5–9). Compare with benzoylurea insecticides, where cleavage of the urea bridge generates 2,6-difluorobenzoic acid as a primary metabolite .

Addressing contradictory bioactivity data

If computational predictions (e.g., high VEGFR2 affinity) conflict with low in vitro activity, reassess:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.